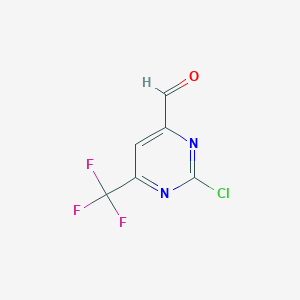![molecular formula C51H84O22 B12436794 2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)
2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a highly complex organic molecule. It features multiple hydroxyl groups, methoxy groups, and a pentacyclic structure, indicating its potential biological activity and complexity in synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, oxidizing agents like PCC (pyridinium chlorochromate), and reducing agents like NaBH4 (sodium borohydride).
Industrial Production Methods
Industrial production of such a compound would require large-scale synthesis techniques, including the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The process would also involve rigorous purification steps such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Ketones and aldehydes can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Swern oxidation.
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution: PBr3 (phosphorus tribromide) for converting hydroxyl groups to bromides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.
科学的研究の応用
This compound could have various applications in scientific research, including:
Chemistry: As a complex molecule for studying reaction mechanisms and synthesis techniques.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its complex structure and potential biological activity.
Industry: Use in the development of new materials or as a precursor for other complex molecules.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, such complex molecules can interact with multiple molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved could include signal transduction, metabolic pathways, and gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone
- 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester
Uniqueness
The uniqueness of the compound lies in its highly complex structure, which includes multiple functional groups and a pentacyclic core. This complexity can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C51H84O22 |
|---|---|
分子量 |
1049.2 g/mol |
IUPAC名 |
2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21?,22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51-/m0/s1 |
InChIキー |
GJHYVTIBXQFLKG-ZAOCAYBASA-N |
異性体SMILES |
CC1C2C(CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O[C@]1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
正規SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




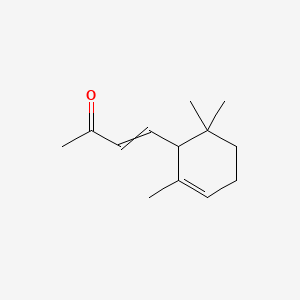

![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)
![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)

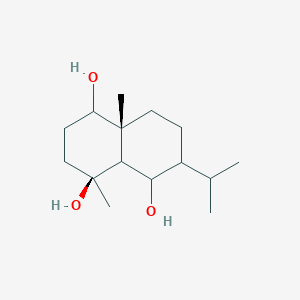
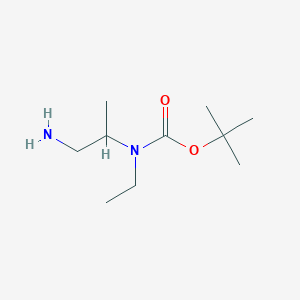
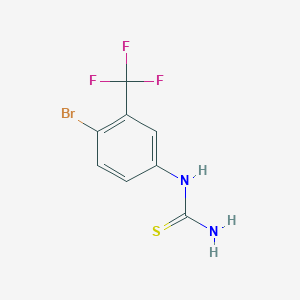

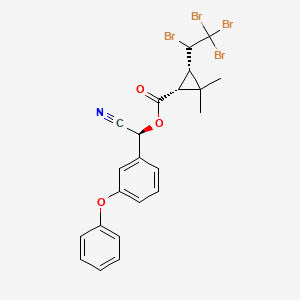
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
